Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 474432-56-9
VCID: VC7133031
InChI: InChI=1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3
SMILES: COC(=O)C1=C2C=C(C=CN2N=C1)CO
Molecular Formula: C10H10N2O3
Molecular Weight: 206.201

Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

CAS No.: 474432-56-9

Cat. No.: VC7133031

Molecular Formula: C10H10N2O3

Molecular Weight: 206.201

* For research use only. Not for human or veterinary use.

Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate - 474432-56-9

Specification

CAS No. 474432-56-9
Molecular Formula C10H10N2O3
Molecular Weight 206.201
IUPAC Name methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3
Standard InChI Key KSBXLXBYELWDNC-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C=C(C=CN2N=C1)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrazolo[1,5-a]pyridine scaffold, a bicyclic system merging pyrazole and pyridine rings. Key functional groups include:

  • Hydroxymethyl group (-CH2_2OH) at the 5-position, contributing to hydrogen-bonding potential.

  • Methyl ester (-COOCH3_3) at the 3-position, influencing lipophilicity and metabolic stability .

The SMILES notation OCC1=CC=2N(C=C1)N=CC2C(=O)OC\text{OCC1=CC=2N(C=C1)N=CC2C(=O)OC} accurately represents its connectivity .

Physicochemical Parameters

Experimental and predicted properties include:

PropertyValueSource Method
Density1.35 ± 0.1 g/cm³ (predicted)Computational model
pKa12.95 ± 0.10 (predicted)Acid-base analysis
Storage StabilitySealed, dry, 2–8°CSupplier guidelines

The elevated pKa suggests the hydroxymethyl group participates in hydrogen bonding under physiological conditions, a trait critical for target interactions .

Synthesis and Characterization

Synthetic Routes

While explicit protocols for this compound are scarce, analogous pyrazolo[1,5-a]pyridine derivatives are synthesized via:

  • Cyclocondensation: Reacting aminopyrazoles with α,β-unsaturated carbonyl compounds.

  • Functional Group Interconversion: Introducing hydroxymethyl via reduction of ester or nitrile precursors .

For example, methyl 5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: HVUFCSTWPCWKKQ) undergoes desilylation to yield the hydroxymethyl derivative .

Analytical Characterization

Key techniques for structural verification:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and esterification.

  • Mass Spectrometry: ESI-MS validates the molecular ion peak at m/z 206.20 .

  • HPLC: Purity ≥95% (reported by suppliers) .

Comparative Analysis with Structural Analogues

A comparison with related compounds highlights the impact of substituent modifications:

Compound NameCASKey DifferencesBiological Implications
Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate2090168-50-4Lacks hydroxymethyl; increased lipophilicityReduced solubility, altered target selectivity
Methyl 6-hydroxy-7-methylpyrazolo[1,5-a]pyridine-3-carboxylateN/AHydroxyl vs. hydroxymethyl; positional isomerismVaried hydrogen-bonding capacity

The hydroxymethyl group in methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate balances polarity and metabolic stability, making it a versatile intermediate .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Prodrug Development: Ester-to-acid conversion enables controlled drug release.

  • Kinase Inhibitor Libraries: Modular synthesis supports high-throughput screening .

Chemical Biology Probes

Tagged derivatives (e.g., fluorescent analogs) could map kinase binding sites or study cellular uptake mechanisms .

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